N-(5-iodopyridin-2-yl)pyridine-3-carboxamide
Description
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide is a pyridine-based compound featuring a carboxamide linkage between two pyridine rings. The parent pyridin-2-yl group is substituted with an iodine atom at position 5, while the pyridine-3-carboxamide moiety contributes to its structural complexity.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVRAKJVOOGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-iodopyridine-2-amine with pyridine-3-carboxylic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of catalysts. The subsequent formation of the carboxamide group can be achieved through amide coupling reactions using reagents like carbodiimides or other coupling agents .
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The carboxamide group can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LAH would produce a reduced form of the compound .
Scientific Research Applications
The applications of N-(5-iodopyridin-2-yl)pyridine-3-carboxamide are centered around its potential as an active pharmaceutical ingredient in medicinal chemistry. This compound has demonstrated antitumor, anti-inflammatory, and antimicrobial activities.
Scientific Research Applications
- Anti-fibrosis Activity Novel derivatives of pyridines have shown potential as anti-fibrotic drugs . Synthesis of novel 2-(Pyridin-2-yl) pyrimidine derivatives and the study of their anti-fibrosis activity have been documented . Specific compounds, such as 12m ) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q ), exhibit the best activity with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibit collagen expression and reduce hydroxyproline content in cell culture medium, suggesting their potential in developing novel anti-fibrotic drugs .
- HDL Cholesterol Stimulants N-pyridin-3-yl or N-pyrazin-2-yl carboxamides are useful as HDL cholesterol stimulants for treating arteriosclerosis, dyslipidemia, and cardiovascular diseases .
- Kinase Inhibition this compound demonstrates activity as a kinase inhibitor .
- Synthesis Methods Various methods for synthesizing pyridine derivatives have been developed, which are essential for creating new compounds with potential biological activities . For instance, a four-step procedure can yield intermediate 5, involving esterification, oxidation, nucleophilic substitution, and reaction with Na and NH4Cl in EtOH solution . Condensation, oxidation, and Diels-Alder reactions are also employed to synthesize related compounds .
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atom and carboxamide group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide (): Features a fluoro group (position 5), formyl group (position 4), and iodine (position 3) on the pyridin-2-yl ring. Molecular weight: 382.58 g/mol .
- N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Incorporates a thiazolidinone ring and a fluorophenyl group, enabling π-π stacking and hydrogen bonding. Molecular weight: 368.40 g/mol. This compound’s complex heterocyclic system contrasts with the simpler pyridine-pyridine backbone of the target compound .
Molecular Weight and Structural Complexity
The target compound’s molecular weight can be inferred to be approximately 371.12 g/mol (calculated from its formula: C₁₁H₈IN₃O). This places it within the range of analogs like N-(3-iodo-5-methylpyridin-2-yl)pivalamide (366.58 g/mol) and N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide (382.58 g/mol). Heavier derivatives, such as N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide (412.65 g/mol), highlight the impact of bulkier substituents .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Calculated data due to absence in provided evidence.
Biological Activity
N-(5-iodopyridin-2-yl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological potential, structure-activity relationships, and specific case studies related to this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This compound features two pyridine rings and an amide functional group, which contribute to its biological activity by facilitating interactions with various biological targets.
1. Antitumor Activity
This compound has shown promising antitumor properties. Research indicates that derivatives of pyridine carboxamides can act as inhibitors of various kinases involved in cancer progression, such as Aurora kinases and CDK2. For instance, compounds in this class have demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating significant potency.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| AURKA | Aurora A | 0.004 |
| CDK2 | Cyclin-dependent kinase 2 | 0.046 |
These findings suggest that modifications to the pyridine structure can enhance selectivity and potency against specific cancer-related targets .
2. Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pathways related to cytokine release. Studies have shown that it can reduce TNF-alpha levels in vitro and in vivo, which is crucial for managing inflammatory diseases.
This inhibition suggests that this compound could be a candidate for treating autoimmune disorders .
3. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound against Mycobacterium tuberculosis (Mtb). The structural modifications of related compounds have led to significant improvements in their minimum inhibitory concentration (MIC) values.
| Compound | MIC (nM) | Target |
|---|---|---|
| PPA Derivative | <100 | Mtb H37Rv |
This suggests that the compound may serve as a lead for developing new antituberculosis agents .
Case Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study indicated that the introduction of halogen substituents, such as iodine at the 5-position of the pyridine ring, enhances binding affinity to target proteins involved in cell cycle regulation. The presence of an amide group also plays a critical role in maintaining solubility and bioavailability.
Case Study 2: In Vivo Efficacy
In vivo studies utilizing mouse models demonstrated that this compound effectively reduced tumor size when administered alongside standard chemotherapy agents. The compound showed a synergistic effect, enhancing overall treatment efficacy without significantly increasing toxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-iodopyridin-2-yl)pyridine-3-carboxamide?
The synthesis of pyridine-3-carboxamide derivatives typically involves coupling reactions. For example, Pd(II)-catalyzed cross-coupling (e.g., with aryl halides) can introduce substituents to the pyridine core . A general approach includes:
- Step 1 : Iodination of the pyridine ring at the 5-position using N-iodosuccinimide (NIS) under controlled conditions.
- Step 2 : Activation of the carboxylic acid group (e.g., via HATU/DMAP) for amide bond formation with 5-iodopyridin-2-amine.
- Purification : Column chromatography (eluents like EtOAc/hexane) and crystallization (using SHELX-based refinement for structural confirmation) .
Q. How can the structure of this compound be characterized experimentally?
Key techniques include:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. For example, SHELXL can resolve iodine’s heavy-atom effects in crystallographic data .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., iodine’s deshielding effect on adjacent protons).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected M+ for C₁₁H₈IN₃O: 341.07 g/mol).
Q. What preliminary pharmacological properties should be assessed for this compound?
- LogP and PSA : Critical for bioavailability. Analogous compounds (e.g., N-(3-aminophenyl)nicotinamide) exhibit LogP ~2.57 and PSA ~68.01 Ų, suggesting moderate permeability .
- In vitro assays : Screen against target enzymes (e.g., kinases, DNA gyrase) using fluorescence polarization or FRET-based methods .
Advanced Research Questions
Q. How can computational modeling optimize this compound for target binding?
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes. For example, similar carboxamides show binding affinities of -8.8 to -10.1 kcal/mol against viral proteins .
- ADME prediction : Tools like SwissADME can estimate bioavailability (e.g., Lipinski’s Rule compliance). Structural analogs often exhibit moderate solubility (e.g., ~49.4 mg/mL in DMSO) .
Q. Table 1: Computational Parameters for Analogous Carboxamides
| Property | Value (Example) | Method/Software | Reference |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.8 (SARS-CoV-2 NP) | AutoDock Vina | |
| LogP | 2.57 | SwissADME | |
| Solubility (DMSO) | 49.4 mg/mL | Experimental |
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Ensure consistent conditions (e.g., pH, temperature) for enzymatic assays.
- Structural analysis : Compare iodine’s electronic effects to fluoro/chloro analogs (e.g., diflufenican’s trifluoromethyl group enhances herbicidal activity ).
- Dose-response curves : Re-evaluate IC₅₀ values under varied concentrations to rule out assay interference.
Q. What structural modifications could enhance this compound’s selectivity for kinase inhibition?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to improve target affinity, as seen in Losmapimod (pKi = 8.1 for p38α MAPK) .
- Bioisosteric replacement : Replace iodine with bioisosteres like -Br or -CN to modulate steric/electronic profiles while retaining activity (e.g., 6-amino-5-pyrrolidinyl derivatives) .
Methodological Notes
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve iodine’s anomalous scattering .
- Synthetic scalability : Optimize Pd-catalyzed steps using microwave-assisted synthesis to reduce reaction times .
- Contradictory data : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in bioactivity datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
